molecular formula C24H22N2O3 B5728923 {N}'-[(1{E})-1-BIPHENYL-4-YLPROPYLIDENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOHYDRAZIDE

{N}'-[(1{E})-1-BIPHENYL-4-YLPROPYLIDENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOHYDRAZIDE

Cat. No.: B5728923
M. Wt: 386.4 g/mol
InChI Key: HUEUIBHXBXNFQV-LKUDQCMESA-N
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Description

{N}'-[(1{E})-1-BIPHENYL-4-YLPROPYLIDENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a biphenyl group, a propylidene linkage, and a benzodioxine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {N}'-[(1{E})-1-BIPHENYL-4-YLPROPYLIDENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOHYDRAZIDE typically involves the condensation of biphenyl-4-carbaldehyde with 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

{N}'-[(1{E})-1-BIPHENYL-4-YLPROPYLIDENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl-4-carboxylic acid derivatives, while reduction can produce hydrazine derivatives with potential biological activity .

Scientific Research Applications

{N}'-[(1{E})-1-BIPHENYL-4-YLPROPYLIDENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of {N}'-[(1{E})-1-BIPHENYL-4-YLPROPYLIDENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-1-BIPHENYL-4-YLMETHYLIDENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOHYDRAZIDE
  • N’-[(1E)-1-BIPHENYL-4-YLETHYLIDENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOHYDRAZIDE
  • N’-[(1E)-1-BIPHENYL-4-YLBUTYLIDENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOHYDRAZIDE

Uniqueness

The uniqueness of {N}'-[(1{E})-1-BIPHENYL-4-YLPROPYLIDENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOHYDRAZIDE lies in its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

N-[(E)-1-(4-phenylphenyl)propylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-2-20(19-14-12-18(13-15-19)17-8-4-3-5-9-17)25-26-24(27)23-16-28-21-10-6-7-11-22(21)29-23/h3-15,23H,2,16H2,1H3,(H,26,27)/b25-20+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUEUIBHXBXNFQV-LKUDQCMESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NNC(=O)C1COC2=CC=CC=C2O1)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=N\NC(=O)C1COC2=CC=CC=C2O1)/C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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